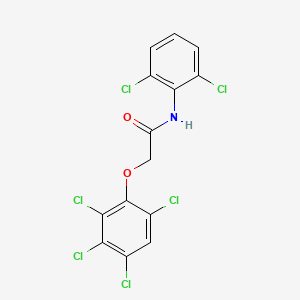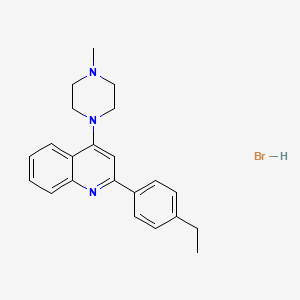![molecular formula C16H17Cl2N3 B11946263 Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- CAS No. 58633-05-9](/img/structure/B11946263.png)
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloroaniline to form the diazonium salt. This is achieved by treating 2,6-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-diethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can result in changes in cellular function and structure, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4-chloro-N-[(2,6-dichlorophenyl)methylene]
- Benzenamine, 4,4’-methylenebis [3-chloro-2,6-diethyl-]
Uniqueness
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the azo group. This gives it distinct chemical and physical properties, such as its vibrant color and reactivity, which are not observed in similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields further highlight its uniqueness.
Propiedades
Número CAS |
58633-05-9 |
|---|---|
Fórmula molecular |
C16H17Cl2N3 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
4-[(2,6-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
Clave InChI |
OCLUTLIVHOXWCL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)

![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)

![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)


![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)





